

# Comparative analysis of Ruvonoflast and [known inhibitor]

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Ruvonoflast |           |  |  |
| Cat. No.:            | B15137668   | Get Quote |  |  |

A Comparative Analysis of **Ruvonoflast** and Dapansutrile as Potent NLRP3 Inflammasome Inhibitors

This guide provides a detailed comparative analysis of **Ruvonoflast** (NT-0796) and Dapansutrile (OLT1177), two clinical-stage small molecule inhibitors targeting the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NLRP3 inhibition.

## Introduction to Ruvonoflast and Dapansutrile

Ruvonoflast (NT-0796) is a potent, selective, and brain-penetrant prodrug of an NLRP3 inflammasome inhibitor developed by NodThera.[1][2] It is an isopropyl ester that is intracellularly converted to its active carboxylic acid form, NDT-19795.[1][3] This conversion is mediated by carboxylesterase-1 (CES-1), an enzyme present in human monocytes and macrophages, which allows for targeted delivery to key immune cells.[4] Ruvonoflast is currently in clinical trials for conditions such as Parkinson's disease and for individuals at risk of atherosclerotic cardiovascular diseases.[2]

Dapansutrile (OLT1177) is another orally active and selective NLRP3 inflammasome inhibitor developed by Olatec Therapeutics. It has been shown to be safe in human clinical trials and has demonstrated efficacy in reducing inflammation in various preclinical models and clinical conditions, including gout flares and heart failure.[5][6][7] Dapansutrile acts by inhibiting the



ATPase activity of NLRP3, which prevents the assembly of the inflammasome complex and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[8][9]

## **Comparative Performance Data**

The following tables summarize the key quantitative data for **Ruvonoflast** and Dapansutrile, highlighting their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency against NLRP3 Inflammasome

| Compound             | Assay<br>System      | Stimulus         | Measured<br>Endpoint | IC50    | Citations |
|----------------------|----------------------|------------------|----------------------|---------|-----------|
| Ruvonoflast          | Human<br>PBMCs       | LPS + ATP        | IL-1β<br>Release     | 0.32 nM | [1][3]    |
| Human<br>Whole Blood | LPS + ATP            | IL-1β<br>Release | 6.8 nM               | [10]    |           |
| Dapansutrile         | Human<br>Macrophages | Not Specified    | IL-1β<br>Release     | ~1 nM   | [8]       |
| Human<br>Macrophages | Not Specified        | IL-18<br>Release | ~1 nM                | [9]     |           |

Table 2: Selectivity and Pharmacokinetic Profile



| Parameter            | Ruvonoflast (NT-<br>0796)                                     | Dapansutrile<br>(OLT1177)                                                           | Citations   |
|----------------------|---------------------------------------------------------------|-------------------------------------------------------------------------------------|-------------|
| Selectivity          | No inhibition of IL-6 or<br>TNFα from human<br>PBMCs.         | Does not affect NLRC4 or AIM2 inflammasomes.                                        | [1][11][12] |
| CNS Penetration      | Brain-penetrant<br>(Blood-to-brain ratio of<br>0.79 in mice). | Not explicitly stated,<br>but preclinical studies<br>suggest effects in the<br>CNS. | [7][10]     |
| Oral Bioavailability | Orally active prodrug.                                        | Good oral<br>bioavailability in<br>humans.                                          | [3][11]     |
| Half-life            | Not specified in the provided results.                        | ~24 hours in humans,<br>leading to<br>accumulation with<br>daily dosing.            | [11]        |

# **Signaling Pathway and Mechanism of Action**

The diagram below illustrates the NLRP3 inflammasome signaling pathway and the points of inhibition for **Ruvonoflast** and Dapansutrile. Upon activation by various stimuli, NLRP3 oligomerizes and recruits the ASC adaptor protein, which in turn recruits pro-caspase-1. This proximity induces the cleavage and activation of caspase-1, which then processes pro-IL-1 $\beta$  and pro-IL-18 into their mature, pro-inflammatory forms.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ruvonoflast (NT-0796) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1B, Randomized, Double-Blinded, Dose Escalation, Single-Center, Repeat Dose Safety and Pharmacodynamics Study of the Oral NLRP3 Inhibitor Dapansutrile in Subjects With NYHA II–III Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting the NLRP3 Inflammasome PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dapansutrile Wikipedia [en.wikipedia.org]
- 10. NT-0796 | ALZFORUM [alzforum.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative analysis of Ruvonoflast and [known inhibitor]]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15137668#comparative-analysis-of-ruvonoflast-and-known-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com